2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of cost-effective processes . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure–activity relationships of pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the ring .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.73 g/mol. In terms of its drug-likeness, potent compounds from the series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight of less than 400, which are likely to maintain drug-likeness during lead optimization .Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, leading to disruption in the synthesis of fatty acids
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . Fatty acids are essential components of the cell membrane and are involved in various cellular functions. Therefore, the disruption of their synthesis can lead to significant downstream effects, including impaired cell growth and function.
Result of Action
The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that the compound’s action results in the inhibition of microbial growth, likely due to the disruption of fatty acid biosynthesis.
Future Directions
The future directions for the study of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine and similar pyrimidine derivatives involve the development of new compounds with enhanced biological activities. This includes the exploration of the chemistry and medicinal diversity of pyrimidine, which might pave the way to long-awaited discoveries in therapeutic medicine for future drug design .
Biochemical Analysis
Biochemical Properties
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . All the compounds have been docked against acetyl-CoA carboxylase enzyme and also tested for their in vitro antimicrobial activity .
Cellular Effects
The cellular effects of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine are not well-documented in the literature. Related pyrimidinamine derivatives have shown excellent fungicidal activity .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. Related pyrimidinamine derivatives have been found to act as mitochondrial complex I electron transport inhibitors .
Properties
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-11-14-4-2-10(15-11)13-3-1-5-16-6-8-17-9-7-16/h2,4H,1,3,5-9H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJOQUQFBNSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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